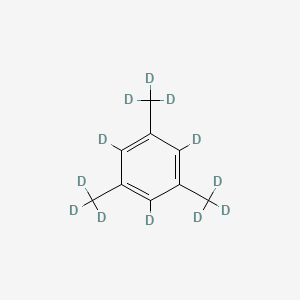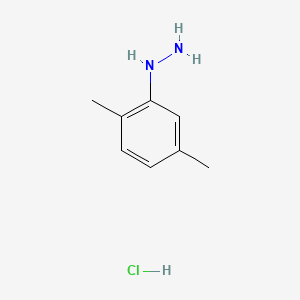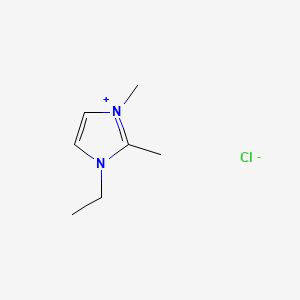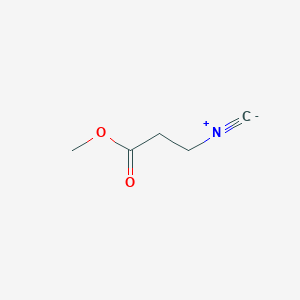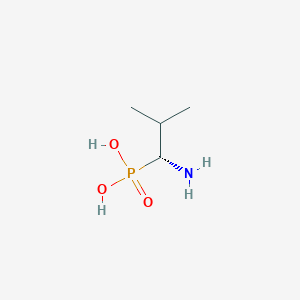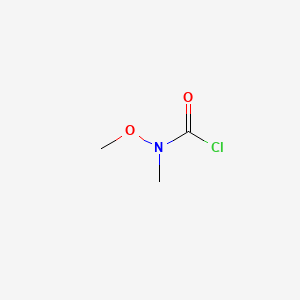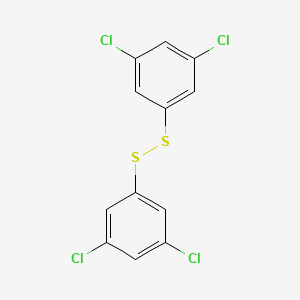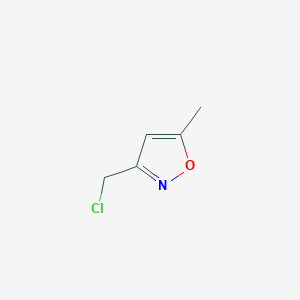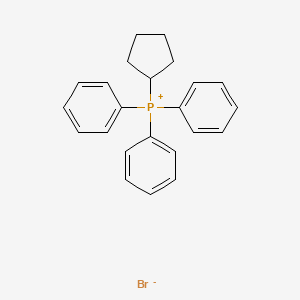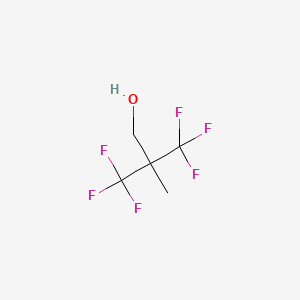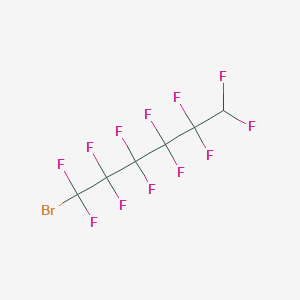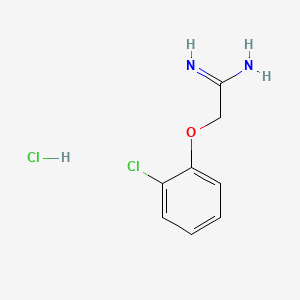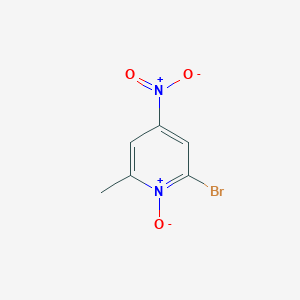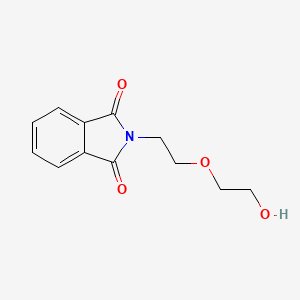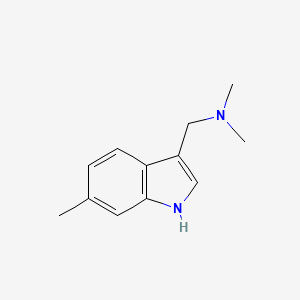
6-メチルグラミン
概要
説明
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its structural similarity to other biologically active molecules, making it a subject of interest in scientific research.
科学的研究の応用
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Related compounds such as 2,5,6-tribromo-1-methylgramine have been shown to be very efficient in preventing recruitment of larval settlement
Mode of Action
It is known that related compounds can interact with their targets to prevent larval settlement . This suggests that 6-Methylgramine may also interact with its targets in a similar manner, leading to changes in the biological processes of the organisms it affects.
Biochemical Pathways
It is likely that the compound affects pathways related to larval settlement, given the observed effects of related compounds . The downstream effects of these pathway alterations would likely include changes in the growth and development of the affected organisms.
Result of Action
Based on the effects of related compounds, it is likely that 6-methylgramine affects the processes of larval settlement in certain organisms . This could result in changes in the growth and development of these organisms.
生化学分析
Biochemical Properties
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine plays a crucial role in biochemical reactions, particularly as a methylating agent. It interacts with enzymes, proteins, and other biomolecules, facilitating methylation processes. For instance, it can methylate acids, amines, thiols, and amino acids, which are essential for various biochemical pathways . The nature of these interactions often involves the transfer of a methyl group from N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine to the target molecule, thereby modifying its function and activity.
Cellular Effects
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by altering the methylation status of key regulatory proteins and nucleic acids . This can lead to changes in gene expression patterns, impacting cellular growth, differentiation, and apoptosis. Additionally, the compound’s interaction with cellular enzymes can modulate metabolic pathways, affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine involves its ability to bind to specific biomolecules and facilitate methylation reactions. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . For example, it can inhibit certain enzymes by methylating their active sites, thereby preventing substrate binding and catalysis. Conversely, it can activate other enzymes by methylating regulatory sites that enhance their activity. These molecular interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can degrade over time, leading to a decrease in its methylating activity. Its initial impact on cellular processes can be significant, with long-term effects observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.
Metabolic Pathways
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine is involved in various metabolic pathways, particularly those related to methylation reactions. It interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to target molecules . This interaction can influence metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways is critical for maintaining cellular homeostasis and regulating metabolic processes.
Transport and Distribution
The transport and distribution of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine exhibits specific subcellular localization patterns, which are essential for its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine typically involves the reaction of 6-methylindole with formaldehyde and dimethylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 6-methylindole, formaldehyde, and dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 6-methylindole is reacted with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
化学反応の分析
Types of Reactions
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
N,N-Dimethyltryptamine: Another indole derivative with psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine: Known for its hallucinogenic effects.
N-Methyltryptamine: A compound with structural similarity but different biological activities.
Uniqueness
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and the dimethylamino group at the 1-position make it different from other indole derivatives, influencing its reactivity and interaction with biological targets.
特性
IUPAC Name |
N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-4-5-11-10(8-14(2)3)7-13-12(11)6-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYBIFUWSMMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376209 | |
| Record name | 6-Methylgramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-04-0 | |
| Record name | 6-Methylgramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


